Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl- Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-
Brand Name: Vulcanchem
CAS No.: 15989-60-3
VCID: VC0093866
InChI: InChI=1S/C15H16N4O3/c1-9(20)19-11-8-6-5-7-10(11)16(2)13-12(19)14(21)18(4)15(22)17(13)3/h5-8H,1-4H3
SMILES: CC(=O)N1C2=CC=CC=C2N(C3=C1C(=O)N(C(=O)N3C)C)C
Molecular Formula: C15H16N4O3
Molecular Weight: 300.318

Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-

CAS No.: 15989-60-3

Main Products

VCID: VC0093866

Molecular Formula: C15H16N4O3

Molecular Weight: 300.318

Benzo[g]pteridine-2,4(1H,3H)-dione,  5-acetyl-5,10-dihydro-1,3,10-trimethyl- - 15989-60-3

CAS No. 15989-60-3
Product Name Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-
Molecular Formula C15H16N4O3
Molecular Weight 300.318
IUPAC Name 5-acetyl-1,3,10-trimethylbenzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C15H16N4O3/c1-9(20)19-11-8-6-5-7-10(11)16(2)13-12(19)14(21)18(4)15(22)17(13)3/h5-8H,1-4H3
Standard InChIKey QUNCVGCMLNSSPL-UHFFFAOYSA-N
SMILES CC(=O)N1C2=CC=CC=C2N(C3=C1C(=O)N(C(=O)N3C)C)C
Synonyms Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator